molecular formula C27H37N3O B1143094 4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide CAS No. 178803-51-5

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide

Cat. No. B1143094
M. Wt: 419.61
InChI Key:
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Description

The compound of interest, "N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide", and its analogs are synthetic molecules with potential applications in various fields, including medicinal chemistry. These compounds are characterized by their complex molecular structures and functional groups that contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, utilizing precursors such as benzoyl chloride or benzoic acid with specific amines or alcohols. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by spectroscopic methods (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are common techniques for determining and analyzing the molecular structures of these compounds. These methods provide insights into the geometric bond lengths, angles, and dihedral angles, revealing the impact of intermolecular interactions on the molecular geometry (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including metal-catalyzed C–H bond functionalization, due to their N,O-bidentate directing groups or similar functional groups. Such reactions extend their applicability in synthesizing heterocyclic systems or in studies related to their reactivity and interaction with biological targets (Maruti B. Yadav et al., 2020).

Scientific Research Applications

Opioid Receptor Research

Research has shown that this compound, as a δ-opioid receptor agonist, is instrumental in studying opioid receptor mechanisms. For instance, Furness et al. (2000) explored its role in δ-opioid receptor interactions, highlighting its utility in understanding ligand-receptor interactions (Furness et al., 2000). Similarly, Calderon et al. (1997) synthesized novel derivatives to examine their selectivity and potency for the δ-opioid receptor, emphasizing the compound's importance in opioid receptor research (Calderon et al., 1997).

Radiotracer Development

This compound has been explored for its potential in developing radiotracers for in vivo studies of δ-opioid receptors. Pichika et al. (2010) investigated radiolabeled derivatives for potential in vivo radiotracers, highlighting the challenges in brain permeability and the role of the P-glycoprotein efflux transporter (Pichika et al., 2010).

Behavioral Studies

This compound has been used in behavioral studies, particularly in examining its effects on locomotor activity and potential antidepressant-like properties. Jutkiewicz et al. (2004) compared its behavioral effects with derivatives, noting its role in stimulating guanosine 5′-O-(3-[35S]thio)triphosphate binding in brain slices (Jutkiewicz et al., 2004). Additionally, Broom et al. (2002) investigated its role in the forced swim assay in rats, contributing to the understanding of δ-opioid mechanisms in depression models (Broom et al., 2002).

properties

IUPAC Name

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-phenylmethyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3/t21-,22+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDFDFAOQVAHY-UFPGJGBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide

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